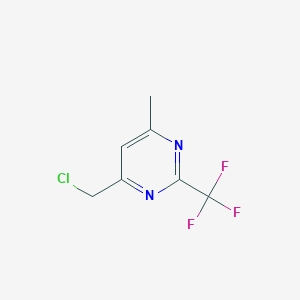

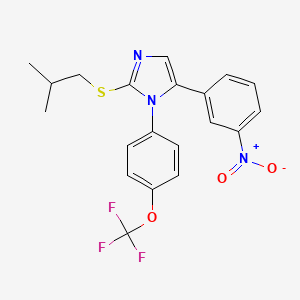

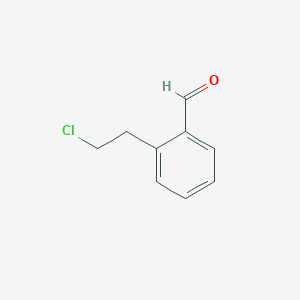

![molecular formula C13H13N5O2S2 B3003883 2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile CAS No. 2097901-41-0](/img/structure/B3003883.png)

2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” is a compound that contains a thiadiazole ring, which is a common structural unit in pharmacological drugs and medicinal chemistry . It is a structurally modified derivative that has been designed and synthesized through a multi-step procedure . The compound is part of a new library of structurally modified derivatives that have been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Synthesis Analysis

The synthesis of such compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compounds are then evaluated for their drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis

The molecular structure of “2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” is characterized by the presence of a thiadiazole ring . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, derivatives of this compound have the ability to disrupt processes related to DNA replication .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” and its derivatives are multi-step procedures . These reactions involve the condensation of thiadiazole derivatives and other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” and its derivatives are characterized by their drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is used to evaluate the drug-like properties of compounds based on their molecular properties .Scientific Research Applications

Antibacterial Activity

Thiadiazole derivatives have shown moderate antibacterial action against various bacterial strains such as S. aureus, E. faecalis, E. coli, and K. pneumoniae. This suggests potential use in developing new antibacterial agents .

Antioxidant Potential

These compounds have been assessed for their antioxidant properties using assays like DPPH (free radical scavenging method). They could be explored for their ability to protect against oxidative stress-related diseases .

Anti-inflammatory and Analgesic Activities

Some thiadiazole derivatives exhibit anti-inflammatory and analgesic activities, which could be beneficial in the treatment of pain and inflammation-related conditions .

Antimicrobial Agents

The scaffold of thiadiazole has been used to study anti-microbial (antibacterial, antifungal) activity, indicating its potential in combating microbial infections .

Anticancer Activities

Thiadiazole derivatives have been evaluated for their anticancer activities against different cancer cell lines, including breast cancer. This points towards their application in cancer research and therapy .

Synthesis of New Derivatives

Thiadiazole is used as a precursor in the synthesis of new series of derivatives that are evaluated as antimicrobial agents, showing its versatility in drug development .

Mechanism of Action

Future Directions

The future directions for the research on “2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” and its derivatives could involve further exploration of their biological activities . This could include more in-depth studies on their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Additionally, the development of new analogs of these bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .

properties

IUPAC Name |

2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S2/c14-9-11-3-1-2-4-12(11)22(19,20)18-7-5-17(6-8-18)13-10-15-21-16-13/h1-4,10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFUKILBDYEXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

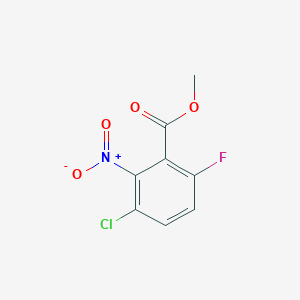

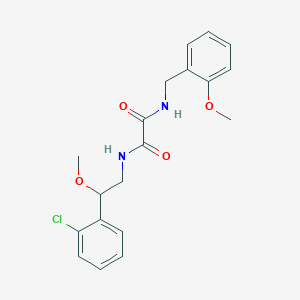

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)

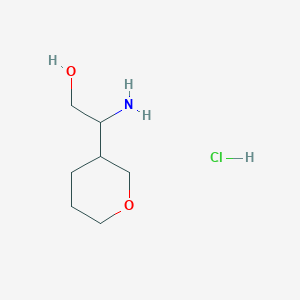

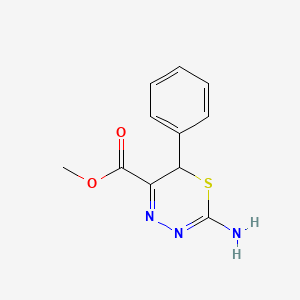

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)

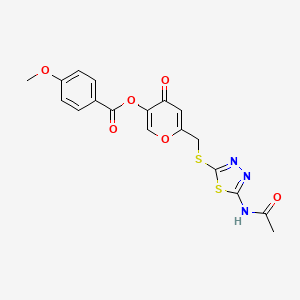

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)

![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)

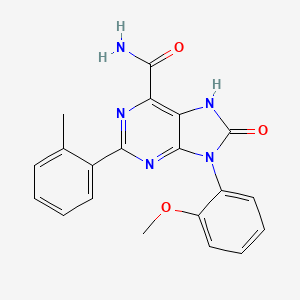

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)